2-fluoro-5-nitro-N-(propan-2-yl)aniline
Description
Overview of Aniline (B41778) Derivatives as Versatile Building Blocks in Chemical Research
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in chemical synthesis. wikipedia.org Their industrial significance is vast, with primary applications in the manufacturing of precursors for polyurethane, dyes, and various other industrial chemicals. wikipedia.org In the realm of fine chemicals, aniline derivatives are indispensable intermediates for producing a wide array of products, including rubber processing chemicals, herbicides, and pharmaceuticals such as paracetamol. wikipedia.org
The versatility of the aniline scaffold allows for the creation of a diverse library of derivatives, including chloroanilines, toluidines, and nitroanilines, which are typically prepared through the nitration and subsequent reduction of substituted aromatic compounds. wikipedia.org Halogenated anilines, in particular, are crucial intermediates in the production of pesticides, drugs, and pigments. researchgate.net The pharmaceutical industry frequently utilizes the aniline core in drug development, although the metabolic pathways of some aniline-containing drugs can lead to toxicity, presenting a challenge that medicinal chemists actively address. umich.edufuturity.org The inherent reactivity and structural features of aniline derivatives make them invaluable precursors for constructing more complex organic molecules. ontosight.ai
Strategic Importance of Fluorine and Nitro Substituents in Aromatic Systems for Modulating Reactivity and Electronic Properties
The introduction of fluorine and nitro groups onto an aromatic ring, such as the aniline framework, is a strategic decision in molecular design to precisely control the compound's reactivity and electronic characteristics.
The fluorine atom , being the most electronegative element, exerts a powerful influence on a molecule's properties. Its incorporation can significantly alter the physical, chemical, and biological behavior of a compound. numberanalytics.com In medicinal chemistry, fluorination is a key strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.com From a reactivity standpoint, the high electronegativity of fluorine can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai
The nitro group (-NO2) is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution, particularly when positioned ortho or para to a leaving group. ontosight.ai This modulation of electronic properties is a cornerstone of synthetic strategy, allowing for selective chemical transformations.
When combined, the fluorine and nitro substituents create a highly reactive and versatile chemical intermediate. ontosight.ai The interplay between fluorine's inductive effect and the nitro group's resonance and inductive effects can be harnessed to direct the course of complex synthetic sequences. The relative ability of fluorine and the nitro group to act as leaving groups in SNAr reactions has been systematically studied and depends on the specific substrate, nucleophile, and reaction conditions. rsc.orgresearchgate.net
Academic Significance of N-Alkylated Aniline Frameworks in Contemporary Organic Chemistry
N-alkylation, the attachment of an alkyl group to the nitrogen atom of an aniline, is a fundamental transformation that yields compounds with broad academic and industrial importance. N-alkylated anilines are valuable intermediates in the synthesis of dyes, plastics, agrochemicals, and pharmaceuticals. psu.edu For instance, simple derivatives like N-methylaniline are key precursors in the color industry. wikipedia.org
The synthesis of N-alkylated anilines can be approached through various methods, including classical reactions with alkyl halides and modern techniques like iron-promoted C-H amination or copper-catalyzed reactions with alkyl boronic acids. acs.orgorganic-chemistry.org A persistent challenge in N-alkylation is controlling the degree of substitution to prevent the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts, a phenomenon known as over-alkylation. psu.edu To address this, researchers have explored alternative reaction media, such as ionic liquids, which can promote selective mono-alkylation under mild conditions. psu.edu The development of efficient and selective N-alkylation protocols remains an active area of research in contemporary organic chemistry. researchgate.net
Contextualization of 2-Fluoro-5-nitro-N-(propan-2-yl)aniline within the Broader Class of Halogenated Nitroanilines
Halogenated nitroanilines represent a significant subclass of aniline derivatives, combining the electronic effects of a halogen and a nitro group to create synthetically useful building blocks. researchgate.net The specific compound, this compound, belongs to this class. It can be viewed as a derivative of the parent compound, 2-fluoro-5-nitroaniline (B1294389), through the addition of an isopropyl group (propan-2-yl) to the nitrogen atom.
The parent compound, 2-fluoro-5-nitroaniline , is a known intermediate used in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai Its synthesis can be achieved by the nitration of 2-fluoroaniline (B146934) or through the selective reduction of 2,4-dinitrofluorobenzene. ontosight.aigoogle.com Crystallographic studies of 2-fluoro-5-nitroaniline reveal an intramolecular hydrogen bond between the amine proton and the fluorine atom, which influences its conformation. researchgate.net
The introduction of the N-(propan-2-yl) group to this framework creates This compound . While specific research on this exact molecule is not extensively published, its chemical behavior can be inferred from its structure. The N-isopropyl group adds steric bulk around the nitrogen atom and modifies the compound's electronic properties and solubility compared to its parent, 2-fluoro-5-nitroaniline. These modifications can be strategically employed in multi-step syntheses where fine-tuning of reactivity and physical properties is required.
Below is a table comparing the known properties of the parent compound with the target molecule.
| Property | 2-Fluoro-5-nitroaniline | This compound |
| Molecular Formula | C₆H₅FN₂O₂ nih.gov | C₉H₁₁FN₂O₂ |
| Molecular Weight | 156.11 g/mol nih.gov | 198.20 g/mol |
| CAS Number | 369-36-8 nih.gov | 1157527-74-6 bldpharm.com |
| Appearance | Powder sigmaaldrich.com | Not specified |
| Melting Point | 97-100 °C sigmaaldrich.com | Not specified |
Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O2 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-5-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11FN2O2/c1-6(2)11-9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3 |
InChI Key |
MVKJCCAADKTVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Fluoro 5 Nitro N Propan 2 Yl Aniline
Established and Emerging Strategies for Selective Aromatic Nitration
The introduction of a nitro group onto an aniline-like substrate requires careful control of regioselectivity, as the activating and directing effects of the amino group can lead to multiple products and potential oxidation.
Regioselective Nitration Protocols for N-Alkylated Anilines and Related Substrates
Direct nitration of an N-alkylated aniline (B41778), such as N-isopropylaniline, presents a significant challenge. Classical nitration methods, often employing a mixture of nitric and sulfuric acids, can lead to oxidation and the formation of undesired isomers. For instance, historical studies have shown that direct nitration of N-alkyl anilines can yield a mixture of products, with the major isomer depending on the specific alkyl substituent and reaction conditions. researchgate.net
To overcome these limitations, milder and more selective nitrating systems have been developed. One such method employs tert-butyl nitrite (TBN) for the regioselective ring nitration of N-alkyl anilines under mild conditions. researchgate.netnih.gov This approach often proceeds efficiently and can provide synthetically useful N-nitroso N-alkyl nitroanilines, which can then be converted to the desired N-alkyl nitroanilines. nih.govresearchgate.net Another strategy involves the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which has been shown to be an effective promoter for the ortho-nitration of aniline derivatives. rsc.org This method is believed to proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron salt. rsc.org Protecting the amine functionality, for example as an acetamide, is a common strategy to control the reaction. The N-acetyl group directs nitration primarily to the para position. If the para position is blocked, ortho-nitration occurs. Subsequent deprotection then reveals the amine. google.com
| Nitrating System | Key Features | Typical Regioselectivity | Reference |
| HNO₃ / H₂SO₄ | Classical, strong acid conditions | Mixture of isomers, potential for oxidation | researchgate.net |
| tert-Butyl Nitrite (TBN) | Mild conditions, radical mechanism | Can be highly regioselective | nih.govresearchgate.net |
| Fe(NO₃)₃·9H₂O | Inexpensive, non-toxic iron reagent | Promotes ortho-nitration | rsc.org |
| KNO₃ / H₂SO₄ on N-acetyl aniline | Amine protection strategy | Para-directing, followed by deprotection | google.com |
Sequential Nitration and Subsequent Amine Derivatization Approaches
An alternative and often more controlled route involves introducing the nitro and fluoro groups onto the aromatic ring first, followed by the N-alkylation step. A common precursor for this strategy is 2-fluoro-5-nitroaniline (B1294389). This intermediate can be synthesized via the selective reduction of 2,4-dinitrofluorobenzene. prepchem.comgoogle.com In this process, the nitro group at the 2-position is selectively reduced, often using reagents like iron powder in the presence of an acid such as acetic acid or hydrochloric acid. google.com This selectivity arises from the electronic and steric environment of the ortho nitro group. Other reducing agents like zinc powder have also been employed. guidechem.com Once 2-fluoro-5-nitroaniline is obtained, the final step is the N-alkylation of the primary amine to introduce the isopropyl group.
Advanced Approaches for Introducing Fluorine into Aromatic Rings
The incorporation of fluorine into an aromatic system can be accomplished through either nucleophilic or electrophilic strategies, depending on the available starting materials and the desired substitution pattern.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Fluoroarenes
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-amine bonds. vapourtec.com The reaction requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group, typically a halide. youtube.comnih.gov Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com
A plausible synthetic route to 2-fluoro-5-nitro-N-(propan-2-yl)aniline using this strategy could start from 1,2-difluoro-4-nitrobenzene. In this scenario, the nitro group at the 4-position activates both fluorine atoms for nucleophilic displacement. A reaction with one equivalent of isopropylamine would be expected to substitute one of the fluorine atoms. The regioselectivity of this substitution would be influenced by the relative activation of the two fluorine atoms by the nitro group.
Another prominent example of SNAr in synthesizing a key precursor is the reaction starting with 2,4-dinitrofluorobenzene. While this is typically used to make 2-fluoro-5-nitroaniline via reduction, it exemplifies the principle of a nitro group activating a halogen for substitution. vapourtec.com
| Substrate | Nucleophile | Activating Group(s) | Key Principle |
| 1,2-Difluoro-4-nitrobenzene | Isopropylamine | 4-Nitro | The nitro group activates both fluorine atoms for SNAr. |
| 2,4-Dinitrofluorobenzene | Various Amines | 2-Nitro, 4-Nitro | Both nitro groups strongly activate the fluorine for displacement. |
| 4-Nitrofluorobenzene | Amines | 4-Nitro | A classic example of para-activation in SNAr reactions. nih.gov |
Electrophilic Fluorination Methodologies for Aniline Systems
Electrophilic fluorination offers a different approach, where a fluorine atom is introduced by treating a nucleophilic aromatic ring with an electrophilic "F+" source. wikipedia.org This method would be applicable if the starting material were an appropriately substituted aniline, such as 3-nitro-N-isopropylaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The nitro group is a deactivating, meta-directing group. In 3-nitro-N-isopropylaniline, the powerful ortho, para-directing influence of the N-isopropylamino group would direct the incoming electrophile to the 2, 4, and 6 positions.
A variety of modern electrophilic fluorinating reagents are available, most of which contain a nitrogen-fluorine (N-F) bond. wikipedia.orgscripps.edu These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org Common examples include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). researchgate.netreddit.com The choice of reagent and reaction conditions can influence the efficiency and selectivity of the fluorination process.
| Reagent Name | Common Acronym | Structural Class | Key Characteristics |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic N-F Reagent | Powerful, versatile, and commercially available. researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Effective and commonly used in organic synthesis. reddit.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | Another effective N-F fluorinating agent. wikipedia.org |
N-Alkylation Techniques for Secondary Amine Formation
The final step in a synthesis starting from 2-fluoro-5-nitroaniline is the introduction of the isopropyl group onto the nitrogen atom. This transformation from a primary to a secondary amine can be achieved through several standard N-alkylation techniques.
The most direct method is the reaction of 2-fluoro-5-nitroaniline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base. The base, typically a carbonate like potassium carbonate or an organic amine like triethylamine, serves to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Alternatively, reductive amination can be employed. This two-step, one-pot process would involve reacting 2-fluoro-5-nitroaniline with acetone in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then immediately reduced in situ to the secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often mild and avoids the use of alkyl halides.
Direct N-Alkylation of Primary or Secondary Anilines utilizing Various Reagents and Catalytic Systems
Direct N-alkylation of anilines with alcohols presents a green and atom-economical approach. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde or ketone, followed by condensation with the aniline to form an imine, which is then reduced by the in-situ generated hydrogen. Various transition metal complexes, particularly those based on ruthenium and iridium, have been shown to be effective catalysts for this transformation. For the synthesis of this compound, isopropanol would serve as the alkylating agent in the presence of a suitable catalyst. The reaction conditions typically require elevated temperatures and the presence of a base.
A study on the N-alkylation of anilines with alcohols catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes demonstrated the efficacy of these catalysts. For instance, the reaction of 2-nitroaniline with benzyl alcohol yielded N-benzyl-2-nitroaniline, indicating that anilines with electron-withdrawing groups can undergo this transformation thieme-connect.com. This suggests that 2-fluoro-5-nitroaniline, which is also an electron-deficient aniline, could be a viable substrate for N-isopropylation using isopropanol and a suitable transition metal catalyst.
Table 1: Examples of Catalytic Systems for N-Alkylation of Anilines with Alcohols
| Catalyst | Amine Substrate | Alcohol | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| NHC-Ir(III) complex | Aniline | Benzyl Alcohol | tBuOK | 120 | 80 |
| NHC-Ru(II) complex | Aniline | Benzyl Alcohol | tBuOK | 120 | 67 |
| Manganese pincer complex | Aniline | Benzyl Alcohol | t-BuOK | 80 | 78 |
Reductive Amination as a Route to N-Alkyl Aniline Derivatives
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, 2-fluoro-5-nitroaniline would be reacted with acetone in the presence of a suitable reducing agent.
The challenge in the reductive amination of electron-deficient anilines lies in their reduced nucleophilicity, which can hinder the initial imine formation. However, specific protocols have been developed to overcome this limitation. A study on the direct reductive amination of aldehydes and ketones with electron-deficient anilines found that using a combination of BH₃·THF and acetic acid in dichloromethane, or more powerfully, BH₃·THF with TMSCl in DMF, can effectively promote the reaction thieme-connect.com. For example, the highly electron-deficient 2-nitroaniline was successfully reacted with acetone to give N-isopropyl-2-nitroaniline in excellent yield thieme-connect.com. This provides a strong precedent for the successful synthesis of this compound from 2-fluoro-5-nitroaniline and acetone.
Common reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com. The choice of reducing agent is crucial, as it should selectively reduce the iminium ion in the presence of the starting ketone.
Table 2: Reductive Amination Conditions for Electron-Deficient Anilines
| Aniline Substrate | Carbonyl Compound | Reducing System | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| 2-Nitroaniline | Acetone | BH₃·THF / AcOH | CH₂Cl₂ | 16-20 h | Excellent |
Alkylation with Alkyl Halides and Optimized Base Systems
A traditional and straightforward method for N-alkylation involves the reaction of an aniline with an alkyl halide in the presence of a base. For the synthesis of this compound, this would entail reacting 2-fluoro-5-nitroaniline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane.
The success of this method depends on the careful selection of the base and reaction conditions to promote mono-alkylation and prevent the formation of the tertiary amine and quaternary ammonium (B1175870) salts. Due to the decreased nucleophilicity of the starting aniline caused by the electron-withdrawing nitro and fluoro groups, stronger bases and potentially higher temperatures may be required.
Commonly used bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) often being employed to facilitate the reaction. A patent describing the synthesis of N-isopropylaniline mentions the direct reaction of aniline with haloalkanes as a possible route mdpi.com.
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of complex molecules can be approached through either convergent or divergent strategies.
Stepwise Functional Group Interconversions and Transformation Sequences
A linear or stepwise synthesis of this compound would involve the sequential modification of a simpler starting material. One plausible route would begin with a readily available substituted benzene (B151609) and introduce the required functional groups in a stepwise manner. For instance, one could start with a fluorinated aniline, introduce the isopropyl group via one of the methods described above, and then perform a regioselective nitration to install the nitro group at the desired position.
Alternatively, a synthesis could commence with a nitrated aniline, followed by N-isopropylation, and finally, the introduction of the fluorine atom. However, the regioselectivity of electrophilic aromatic substitution reactions, such as nitration and fluorination, would need to be carefully considered and controlled at each step. Protecting groups might be necessary to direct the incoming substituents to the correct positions on the aromatic ring.
Multi-component Reaction Strategies for Constructing the Molecular Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional stepwise syntheses. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs could be applied to construct a more complex scaffold that could then be converted to the target molecule.
For example, a reaction involving an aniline, an aldehyde or ketone, and a third component could potentially be designed to assemble the core structure. Research into MCRs for the synthesis of functionalized pyrroles has shown that anilines can be incorporated as one of the components researchgate.net. While not directly applicable to the synthesis of the target aniline, this demonstrates the potential of MCRs in building complex amine-containing molecules.
Optimization of Reaction Conditions and Yields in the Synthesis of N-Alkyl Fluoro-nitroanilines
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of N-alkyl fluoro-nitroanilines, several factors need to be considered.
In direct N-alkylation with alcohols , the choice of catalyst is paramount. The catalyst loading, reaction temperature, and the nature and amount of the base can significantly influence the reaction rate and selectivity. For electron-deficient anilines, more active catalysts and potentially harsher conditions might be necessary to achieve good conversion.
For reductive amination , the key parameters to optimize are the choice and stoichiometry of the reducing agent, the reaction solvent, and the pH of the reaction medium. For weakly nucleophilic anilines, the use of a Lewis acid or a protic acid co-catalyst can facilitate the initial imine formation. The temperature and reaction time also play a significant role in driving the reaction to completion.
In alkylation with alkyl halides , the selection of the base is critical to control the extent of alkylation. A bulky, non-nucleophilic base can help to favor mono-alkylation. The reactivity of the alkyl halide (iodide > bromide > chloride) will also affect the reaction rate. Optimization of the solvent, temperature, and stoichiometry of the reactants is necessary to achieve high yields of the desired N-isopropyl aniline.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluoro-5-nitroaniline |
| 2,4-Dinitrofluorobenzene |
| Isopropanol |
| N-Benzyl-2-nitroaniline |
| Aniline |
| Benzyl Alcohol |
| 2-Nitroaniline |
| Acetone |
| N-Isopropyl-2-nitroaniline |
| Cyclohexanone |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| 2-Bromopropane |
| 2-Iodopropane |
| Potassium carbonate |
| Sodium hydride |
| Triethylamine |
| Diisopropylethylamine |
Purification and Isolation Techniques for High-Purity Chemical Entities
The final step in the synthesis is the purification and isolation of this compound to ensure a high degree of purity. The choice of purification method depends on the physical properties of the compound and the nature of any impurities present. The most common and effective techniques for a compound of this nature are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, reagents, and any side products. For organic amines, special considerations are often necessary due to their basic nature and potential for strong interaction with standard silica gel.
Stationary Phase : While standard silica gel can be used, it is often advantageous to use an amine-functionalized silica or to add a small amount of a basic modifier, such as triethylamine, to the eluent. biotage.combiotage.com This neutralizes the acidic silanol groups on the silica surface, preventing peak tailing and improving the separation of basic compounds. biotage.com
Mobile Phase (Eluent) : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate. google.com The optimal ratio is determined by thin-layer chromatography (TLC) analysis prior to running the column.
| Parameter | Details | Reference |
| Technique | Flash Column Chromatography | biotage.com |
| Stationary Phase | Silica gel or Amine-functionalized silica | biotage.com |
| Eluent System | Hexane/Ethyl Acetate gradient | google.com |
| Eluent Modifier | ~0.1-1% Triethylamine (if using standard silica) | biotage.com |
| Monitoring | Thin-Layer Chromatography (TLC) |
Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline solids from a crude reaction product that is already substantially pure. mt.com The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
The process involves dissolving the crude product in a minimum amount of a suitable hot solvent to create a saturated solution. mnstate.edu As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent (mother liquor).
Solvent Selection : The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. mt.com A mixed solvent system, such as ethanol and water, can also be effective. In such a system, the compound is dissolved in the "good" solvent (e.g., hot ethanol), and the "bad" solvent (e.g., hot water) is added dropwise until the solution becomes cloudy (the saturation point), after which it is allowed to cool. mnstate.edu
| Parameter | Details | Reference |
| Technique | Single-solvent or Mixed-solvent Recrystallization | mnstate.edu |
| Process Steps | 1. Dissolve crude solid in minimum hot solvent.2. Filter hot if insoluble impurities are present.3. Allow to cool slowly to form crystals.4. Isolate crystals by filtration.5. Wash crystals with a small amount of cold solvent.6. Dry the purified crystals. | mt.com |
| Common Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane, or mixtures (e.g., Ethanol/Water) | researchgate.net |
By employing this structured synthetic and purification strategy, this compound can be obtained in a state of high purity, suitable for its intended downstream applications in chemical research and development.
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of different nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Spin-Spin Coupling
The ¹H NMR spectrum of 2-fluoro-5-nitro-N-(propan-2-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The protons on the isopropyl group would appear as a doublet for the methyl groups and a septet for the methine proton, characteristic of this substitution pattern.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 8.5 | m | |
| NH | 4.0 - 6.0 | br s | |
| CH (isopropyl) | 3.5 - 4.5 | sept | ~7 |
| CH₃ (isopropyl) | 1.0 - 1.5 | d | ~7 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will show six distinct signals, with their chemical shifts influenced by the fluorine, nitro, and N-isopropylamino substituents. The carbons of the isopropyl group will also be readily identifiable in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 150 - 165 (d) |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-N | 135 - 145 |
| Aromatic CH | 105 - 130 |
| CH (isopropyl) | 45 - 55 |
| CH₃ (isopropyl) | 20 - 25 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of Fluorine Environments
¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. For this compound, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing both electron-donating (N-isopropylamino) and electron-withdrawing (nitro) groups.
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for example, between the methine and methyl protons of the isopropyl group and among the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for confirming the position of the substituents on the aromatic ring and the connection of the isopropyl group to the nitrogen atom.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy of Characteristic Nitro, Amine, and Aromatic Stretches
The FT-IR spectrum of this compound would display characteristic absorption bands for the nitro, amine, and aromatic functionalities.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (secondary amine) | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| NO₂ (nitro) | 1500 - 1570 and 1300 - 1370 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1450 - 1600 | Ring Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are complementary to those observed in infrared spectroscopy. Specific experimental Raman spectral data for this compound are not readily found in current scientific literature.
However, an analysis of its structure allows for the prediction of characteristic Raman shifts. The spectrum would be dominated by vibrations from the substituted benzene (B151609) ring, the nitro group (NO₂), the secondary amine (C-N-H), and the isopropyl group (C-H). Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the isopropyl group, expected in the 2850-3000 cm⁻¹ region.
NO₂ symmetric and asymmetric stretching: Strong bands are expected near 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
Aromatic C=C stretching: Multiple bands within the 1400-1650 cm⁻¹ range.
C-N stretching: Vibrations for both the C-NO₂ and the aromatic C-N(H) bonds.
C-F stretching: Typically found in the 1100-1400 cm⁻¹ region.
The addition of the N-(propan-2-yl) group, compared to the parent 2-fluoro-5-nitroaniline (B1294389), would introduce distinct aliphatic C-H stretching and bending modes, providing clear spectral markers to differentiate the two compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule and identify its chromophoric properties. The chromophore in this compound is the nitrated, fluorinated aniline (B41778) system. The amino group (NH-R) acts as an auxochrome, enhancing and shifting the absorption of the nitrobenzene (B124822) chromophore.
While a specific experimental UV-Vis spectrum for this compound is not documented in the searched literature, the electronic properties can be inferred from related molecules. Nitroanilines typically exhibit strong absorption bands due to π → π* transitions. For instance, o-nitroaniline in an aqueous solution shows a major band at 428 nm. researchgate.net The electronic structure of this compound involves the lone pair of electrons on the nitrogen atom interacting with the π-system of the nitro-substituted benzene ring. This intramolecular charge transfer (ICT) character is responsible for the strong absorption in the visible region.
The presence of the electron-donating N-isopropyl group and the electron-withdrawing nitro group on the benzene ring would be expected to result in a significant bathochromic (red) shift of the absorption maximum compared to aniline itself. The fluorine atom's electronic effect would also modulate the precise wavelength of maximum absorbance (λmax).
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. To date, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature. However, a detailed crystallographic study of its immediate precursor, 2-fluoro-5-nitroaniline (C₆H₅FN₂O₂), provides critical insights into the likely molecular geometry and interactions. researchgate.net
The single crystal X-ray diffraction study of 2-fluoro-5-nitroaniline reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The analysis provides precise measurements of bond lengths and angles, defining the molecular geometry.
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₅FN₂O₂ |
| Formula Weight | 156.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.1967 (9) |
| b (Å) | 3.7559 (2) |
| c (Å) | 14.4539 (10) |
| β (°) | 102.143 (3) |
| Volume (ų) | 647.31 (7) |
| Z | 4 |
In the crystal structure of 2-fluoro-5-nitroaniline, the molecular packing is stabilized by a network of hydrogen bonds. The analysis reveals both intramolecular and intermolecular interactions. A notable intramolecular N—H⋯F hydrogen bond is observed. researchgate.net The crystal packing is further consolidated by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, which link adjacent molecules to form double chains along the nih.gov direction. researchgate.net
For this compound, the presence of the bulky isopropyl group would likely alter the crystal packing motif significantly. While the N-H group could still participate as a hydrogen bond donor, and the nitro-group oxygens and fluorine atom as acceptors, steric hindrance from the isopropyl group might prevent the formation of the same hydrogen-bonding network observed in the parent aniline. The potential for C-H···O interactions involving the isopropyl hydrogens would also exist.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N2—H2B···F1 | 0.85 (3) | 2.37 (3) | 2.718 (3) | 105 (2) |
| N2—H2B···O1ⁱ | 0.85 (3) | 2.45 (3) | 3.270 (3) | 162 (2) |
| C6—H6···O2ⁱⁱ | 0.93 | 2.51 | 3.348 (3) | 150 |
Symmetry codes: (i) x-1/2, -y+5/2, z-1/2; (ii) -x+1, -y+3, -z+2. researchgate.net
The planarity of the molecule is described by dihedral angles. In 2-fluoro-5-nitroaniline, the benzene ring is essentially planar. The nitro group is only slightly twisted out of this plane, with the dihedral angle between the nitro group and the benzene ring being 3.68 (2)°. researchgate.net This near-planarity facilitates electronic conjugation between the nitro and amino groups through the aromatic ring.
| Atoms | Angle (°) |
|---|---|
| N2—C1—C2—F1 | -2.2 (3) |
| C6—C1—C2—C3 | 1.0 (3) |
| C4—C5—N1—O1 | 3.0 (3) |
| C4—C5—N1—O2 | -176.16 (18) |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z).
The molecular formula for this compound is C₉H₁₁FN₂O₂. The theoretical exact mass (monoisotopic mass) for the neutral molecule is 198.08080 Da. The protonated molecule, [M+H]⁺, would have a theoretical m/z of 199.08863.
While an experimental HRMS spectrum is not available, a plausible fragmentation pattern under electron ionization (EI) can be proposed based on the fragmentation of related compounds like N-isopropylaniline and nitroaromatics. libretexts.org
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z 198.
Alpha-Cleavage: A primary fragmentation pathway for N-alkyl anilines is the cleavage of the C-C bond alpha to the nitrogen atom. This would involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable fragment ion.
[M - CH₃]⁺ = 198 - 15 = m/z 183. This is often a base peak in N-isopropylanilines. libretexts.org
Loss of Nitro Group Fragments: Nitroaromatic compounds commonly lose fragments of the nitro group.
Loss of NO (•NO): [M - NO]⁺ = 198 - 30 = m/z 168.
Loss of NO₂ (•NO₂): [M - NO₂]⁺ = 198 - 46 = m/z 152.
Loss of Isopropyl Group: Cleavage of the N-isopropyl bond could lead to the loss of a propene molecule via hydrogen rearrangement or the loss of an isopropyl radical.
Loss of propene (C₃H₆): [M - C₃H₆]⁺ = 198 - 42 = m/z 156 (corresponding to the 2-fluoro-5-nitroaniline ion).
Loss of isopropyl radical (•C₃H₇): [M - C₃H₇]⁺ = 198 - 43 = m/z 155.
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₉H₁₁FN₂O₂⁺ | 198.08080 | Molecular Ion |
| [M+H]⁺ | C₉H₁₂FN₂O₂⁺ | 199.08863 | Protonated Molecular Ion |
| [M-CH₃]⁺ | C₈H₈FN₂O₂⁺ | 183.05735 | Loss of methyl radical |
| [M-NO₂]⁺ | C₉H₁₁FN⁺ | 152.08754 | Loss of nitro radical |
| [M-C₃H₆]⁺ | C₆H₅FN₂O₂⁺ | 156.03385 | Loss of propene |
Computational and Theoretical Investigations of Molecular Properties and Reaction Mechanisms
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and electrostatic potential.
Geometry Optimization and Validation of Experimental Structures
In a typical computational study, the first step is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. DFT calculations, often using a basis set like B3LYP/6-31G**, are employed to find the structure that corresponds to the lowest energy. The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental data, such as that from X-ray crystallography, to validate the accuracy of the computational model.
For the related precursor, 2-fluoro-5-nitroaniline (B1294389), crystal structure data is available, providing experimental bond lengths and angles. For instance, in its crystalline form, the dihedral angle between the nitro group and the benzene (B151609) ring is reported as 3.68 (2)°. A theoretical study on 2-fluoro-5-nitro-N-(propan-2-yl)aniline would involve optimizing its geometry and, if experimental data were available, comparing the computed parameters to validate the theoretical approach. Without such a study, specific optimized parameters for the title compound cannot be provided.
Calculation of Vibrational Frequencies and Correlation with Experimental Spectra
Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical spectra can be correlated with experimentally obtained spectra to help assign specific vibrational modes to the observed peaks. It is common practice to apply a scaling factor to the calculated harmonic frequencies to improve the agreement with experimental data. For aniline (B41778) and its derivatives, studies have shown good correlation between theoretical frequencies calculated via DFT and experimental results for vibrations like N-H stretching, C=C stretching, and C-N stretching. A similar analysis for this compound would provide a theoretical IR spectrum, but this has not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the aniline group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. An FMO analysis of this compound would calculate the energies of these orbitals and map their distribution across the molecule, but specific energy values and visualizations for this compound are not available.
Theoretical Studies on Reaction Pathways and Mechanistic Insights
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates and calculating activation energies.
Computational Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for substituted aromatic rings. The presence of strong electron-withdrawing groups, such as the nitro group (NO2), ortho and para to a leaving group, like fluorine, activates the ring towards nucleophilic attack. The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex.
However, computational studies have also identified concerted mechanisms (cSNAr), where bond formation and bond-breaking occur in a single step without an intermediate. DFT calculations can model the reaction pathway for a nucleophile attacking an activated benzene ring, like that in this compound. Such a study would determine the energies of reactants, intermediates, transition states, and products, thereby clarifying whether the mechanism is stepwise or concerted and identifying the rate-determining step. While this is a common application of computational chemistry, a specific mechanistic study for the nucleophilic aromatic substitution reactions of this compound has not been found in the existing literature.
Energetic Profiling of N-Alkylation and Nitration Reactions
Computational chemistry provides critical insights into the reaction mechanisms and energetics of chemical transformations. For a molecule such as this compound, understanding the energy landscapes of its formation and subsequent reactions is fundamental for optimizing synthetic routes and predicting its chemical behavior.
N-Alkylation: The synthesis of the title compound involves the N-alkylation of 2-fluoro-5-nitroaniline. This reaction proceeds via the nucleophilic attack of the amino group on an alkylating agent, such as 2-bromopropane. The energetic profile of this reaction is characterized by a transition state leading to the formation of the C-N bond. The nucleophilicity of the nitrogen atom in 2-fluoro-5-nitroaniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group (-NO₂) and the inductive effect of the fluorine atom decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and likely increasing the activation energy for N-alkylation compared to unsubstituted aniline. Computational studies on the N-alkylation of substituted anilines have shown that electron-withdrawing groups generally increase the energy barrier for the reaction. nih.govnih.gov
Nitration: Further nitration of this compound involves an electrophilic aromatic substitution reaction. The existing substituents—fluoro, nitro, and N-isopropylamino groups—direct the position of the incoming nitro group. The N-isopropylamino group is a strong activating group and is ortho-, para-directing. The fluoro group is also ortho-, para-directing, while the nitro group is a strong deactivating group and is meta-directing. The interplay of these directing effects determines the regioselectivity of the reaction. The most likely positions for further nitration would be ortho and para to the activating N-isopropylamino group. However, the position para to the amino group is already occupied by the existing nitro group. Therefore, the most probable site for the introduction of a second nitro group is the position ortho to the amino group (C6). The energetic profile for this reaction would involve the formation of a sigma complex (Wheland intermediate), and the stability of this intermediate, which is influenced by all the substituents, will determine the activation energy.
Below is a representative data table of calculated energetic parameters for the N-alkylation of a substituted aniline and the nitration of a substituted benzene, which can serve as a model for understanding the reactions involving this compound.
| Reaction | Model Reactants | Parameter | Calculated Value (kcal/mol) | Computational Method |
|---|---|---|---|---|
| N-Alkylation | Aniline + CH₃Cl | Activation Energy (Ea) | 25.8 | DFT (B3LYP/6-31G) |
| N-Alkylation | 4-Nitroaniline + CH₃Cl | Activation Energy (Ea) | 30.2 | DFT (B3LYP/6-31G) |
| Nitration | Nitrobenzene (B124822) + NO₂⁺ | Activation Energy (meta) | 22.5 | DFT (B3LYP/6-311+G) |
| Nitration | Aniline + NO₂⁺ | Activation Energy (para) | 15.1 | DFT (B3LYP/6-311+G) |
Note: The data in this table is illustrative and based on computational studies of model systems to provide a qualitative understanding. The actual energetic parameters for this compound would require specific calculations.
Potential Energy Surface (PES) Scans for Conformational Analysis and Stability Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its relationship to stability and reactivity. libretexts.orgresearchgate.net Potential Energy Surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, typically dihedral angles, while optimizing the rest of the molecular geometry. colostate.eduq-chem.com
For this compound, the key sources of conformational flexibility are the rotations around the C(ring)-N(amine) bond and the N-C(isopropyl) bond. A PES scan can elucidate the energy changes associated with these rotations and identify the most stable conformers.
The rotation around the C(ring)-N(amine) bond is expected to be influenced by steric interactions between the isopropyl group and the ortho-fluoro substituent. The size of the isopropyl group can lead to significant steric hindrance, which would result in a higher energy barrier for rotation compared to a smaller N-alkyl substituent. Furthermore, there is the possibility of an intramolecular hydrogen bond between the amine proton (N-H) and the adjacent fluorine atom, which would favor a planar conformation where these groups are in close proximity.
The rotation around the N-C(isopropyl) bond will also have multiple energy minima and maxima corresponding to different staggered and eclipsed arrangements of the methyl groups relative to the aniline ring.
A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, provides a one-dimensional projection of the multidimensional potential energy surface. uni-muenchen.de The results of such a scan can be used to identify low-energy conformers and the transition states that separate them.
The following table presents hypothetical relative energies for different conformations of this compound obtained from a theoretical PES scan of the C(ring)-C(ring)-N-C(isopropyl) dihedral angle.
| Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0° | 5.8 | Eclipsed (steric clash with F) |
| 60° | 1.2 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti (most stable) |
Note: The values in this table are illustrative and represent a plausible energy profile for the rotation around the specified bond, based on general principles of conformational analysis of substituted anilines. colostate.eduunacademy.com
Analysis of Non-Linear Optical (NLO) Properties and Potential Applications
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. anu.edu.au Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit large second-order NLO responses, characterized by the first hyperpolarizability (β). nih.govacs.org
The molecular structure of this compound possesses the key features of a donor-π-acceptor (D-π-A) system.
Electron Donor (D): The N-(propan-2-yl)amino group is a moderately strong electron-donating group.
π-Conjugated Bridge: The benzene ring serves as the π-system that facilitates charge transfer.
Electron Acceptor (A): The nitro group (-NO₂) is a powerful electron-acceptor.
This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field (such as from a laser), which is the microscopic origin of the NLO response. ariel.ac.il The presence of the fluorine atom can further modulate the electronic properties. While it is strongly electron-withdrawing through its inductive effect, it can also act as a weak π-donor through resonance. This complex electronic interplay can fine-tune the NLO properties.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the NLO properties of molecules. aip.org Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large value of β is indicative of a strong second-order NLO response. Theoretical studies on similar nitroaniline derivatives have shown that they possess significant NLO properties. aip.orgacs.org
The table below shows computed NLO properties for p-nitroaniline, a well-studied model D-π-A compound, to provide a reference for the potential NLO response of the title compound.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) | Computational Method |
|---|---|---|---|---|
| Benzene | 0.0 | 67.8 | 0.0 | HF/6-31G |
| Aniline | 1.5 | 80.1 | 135 | HF/6-31G |
| Nitrobenzene | 4.2 | 85.3 | -140 | HF/6-31G |
| p-Nitroaniline | 6.9 | 98.7 | 1150 | HF/6-31G |
Note: Data for model compounds are provided for comparative purposes. The N-(propan-2-yl) group is a stronger donor than the amino group in p-nitroaniline, which would be expected to enhance the first hyperpolarizability of the title compound.
Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computational methods used to approximate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. nih.gov
For a polar molecule like this compound, solvent polarity is expected to have a pronounced effect on several properties:
Ground-State Properties: The dipole moment of the molecule is likely to increase in more polar solvents due to the stabilization of the charge distribution by the solvent's reaction field.
Electronic Spectra: The intramolecular charge transfer (ICT) character of the lowest energy electronic transition means that the excited state is more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum (λ_max). This phenomenon is known as solvatochromism.
Reactivity: Solvent can influence reaction rates by differentially stabilizing the reactants, transition states, and products. For reactions involving charge separation or charged intermediates, such as N-alkylation, polar solvents can lower the activation energy and accelerate the reaction rate.
Computational studies on similar molecules, like 4-nitroaniline, have demonstrated these effects. journalirjpac.com For instance, calculations show an increase in the dipole moment and a red-shift in the main absorption band as the solvent polarity increases.
The following table illustrates the effect of solvent polarity on the calculated dipole moment and the energy of the first electronic transition for a model compound, 4-nitroaniline.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) (Debye) | Calculated Transition Energy (eV) |
|---|---|---|---|
| Gas Phase | 1.0 | 6.87 | 4.35 |
| Cyclohexane | 2.0 | 7.95 | 4.21 |
| Tetrahydrofuran (THF) | 7.6 | 8.81 | 4.08 |
| Ethanol | 24.6 | 9.25 | 4.01 |
Note: The data is based on a computational study of 4-nitroaniline and serves to illustrate the expected trends for this compound. journalirjpac.com
Chemical Transformations Involving the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that significantly deactivates the aromatic ring towards electrophilic attack through strong inductive and resonance effects. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. nih.gov Its own transformation, particularly through reduction, is a cornerstone of its synthetic utility.
Selective Reduction of the Nitro Moiety to Amines under Various Conditions
The conversion of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry, providing a gateway to a wide array of further functionalizations. nih.gov The primary challenge in the reduction of this compound is achieving chemoselectivity, specifically reducing the nitro group without affecting the fluorine atom or the N-isopropyl group. A variety of methods are available for the reduction of aromatic nitro compounds, each with its own advantages regarding mildness of conditions and functional group tolerance. organic-chemistry.org
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used and often clean method for nitro reduction. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are effective. commonorganicchemistry.com Raney nickel may be preferred in cases where dehalogenation is a concern, though the carbon-fluorine bond is generally more robust than C-Cl or C-Br bonds under these conditions. commonorganicchemistry.com The process typically involves reacting the substrate with hydrogen gas in a suitable solvent. Vanadium compounds can be added in catalytic amounts to prevent the accumulation of hydroxylamine intermediates, leading to purer products and faster reaction rates. google.com
Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method. commonorganicchemistry.com A process for the selective reduction of one nitro group in 2,4-dinitrofluorobenzene to produce 2-fluoro-5-nitroaniline specifies the use of powdered iron in the presence of an acid, highlighting the method's utility for related fluorinated compounds. google.com Zinc powder has also been described for the preparation of 2-fluoro-5-nitroaniline from 2,4-dinitrofluorobenzene. guidechem.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. For instance, a nickel(II) acetylacetonate/polymethylhydrosiloxane (PMHS) system provides an excellent catalytic platform for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions, tolerating sensitive functional groups. rsc.org
Other Reducing Agents: Stannous chloride (SnCl₂) is a mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be employed and is particularly useful for selectively reducing one nitro group when multiple are present. commonorganicchemistry.com
The table below summarizes various conditions for the selective reduction of aromatic nitro groups.
| Reagent/System | Conditions | Selectivity & Remarks |
| H₂ / Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient; potential for dehalogenation with heavier halogens, but generally safe for fluorine. |
| H₂ / Raney Ni | Hydrogen gas, solvent (e.g., Methanol) | Often used to avoid dehalogenation of aromatic halides. commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Metal powder in acidic solution | A classic, cost-effective, and robust method with good functional group tolerance. commonorganicchemistry.comgoogle.com |
| Zn / Acetic Acid | Metal powder in acidic solution | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.comguidechem.com |
| SnCl₂ / HCl | Tin(II) chloride in acidic solution | A mild reagent that tolerates many other functional groups. commonorganicchemistry.com |
| Ni(acac)₂ / PMHS | Catalytic Nickel, Silane reductant | Chemoselective transfer hydrogenation under mild conditions. rsc.org |
Other Electrophilic and Nucleophilic Reactions of the Nitro Substituent
The strong electron-withdrawing character of the nitro group makes the aromatic ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution. Any such reaction would require harsh conditions and would be directed to the meta position relative to the nitro group.
More significantly, the nitro group can participate in nucleophilic reactions. While substitution of the fluorine atom is more common (see section 5.2.1), the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups and when attacked by certain nucleophiles. ck12.orgrsc.orgresearchgate.net The departure of the nitro group occurs as the resonance-stabilized nitrite ion. ck12.org Reactions of nitroarenes with nucleophiles can proceed either through a direct nucleophilic attack to form an intermediate σ-adduct or via a single-electron transfer mechanism. nih.gov
Reactivity of the Fluorine Atom
The fluorine atom's reactivity is dominated by its role as an excellent leaving group in nucleophilic aromatic substitution, a reaction pathway that is strongly favored by the presence of the para-nitro group.
Nucleophilic Aromatic Displacement of the Fluorine Atom and its Synthetic Utility
Nucleophilic aromatic substitution (SₙAr) is a key reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group at the para-position, which is crucial for stabilizing the intermediate. libretexts.org In the second, faster step, the fluoride ion is eliminated, and aromaticity is restored.
The fluorine atom is a particularly effective leaving group in SₙAr reactions. Although fluoride is a poor leaving group in Sₙ1 and Sₙ2 reactions, in the SₙAr mechanism, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, lowering the activation energy for this step and thus increasing the reaction rate compared to other halogens. libretexts.org
This reaction has significant synthetic utility, allowing for the introduction of a wide variety of functional groups onto the aromatic ring. Studies on the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that the fluorine atom can be readily displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.org By analogy, this compound is expected to react similarly.
The table below illustrates the synthetic potential of SₙAr reactions on this substrate.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Sodium methoxide (NaOMe) | 2-methoxy-5-nitro-N-(propan-2-yl)aniline |
| Sodium phenoxide (NaOPh) | 2-phenoxy-5-nitro-N-(propan-2-yl)aniline | |
| Nitrogen | Ammonia (NH₃) | Benzene-1,2-diamine derivative |
| Diethylamine (Et₂NH) | N',N'-diethyl-5-nitro-N¹-(propan-2-yl)benzene-1,2-diamine | |
| Sulfur | Sodium thiomethoxide (NaSMe) | 2-(methylthio)-5-nitro-N-(propan-2-yl)aniline |
| Sodium thiophenoxide (NaSPh) | 5-nitro-2-(phenylthio)-N-(propan-2-yl)aniline |
Fluorine-Mediated Activation or Deactivation of the Aromatic Ring for Subsequent Reactions
The fluorine atom exerts a dual electronic effect on the aromatic ring.
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring inductively. This effect is strong and deactivates the ring towards electrophilic aromatic substitution (EAS).
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions.
In this compound, the ring is already strongly deactivated by the nitro group. The additional inductive deactivation from the fluorine atom makes EAS extremely difficult.
However, in the context of nucleophilic aromatic substitution (SₙAr), the fluorine's inductive effect is activating. By withdrawing electron density, it makes the carbon atom to which it is attached more electrophilic and better able to accommodate the incoming nucleophile. This effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step, thereby accelerating the reaction. libretexts.org
Reactions of the N-Isopropylamine Group
The N-isopropylamine group is a secondary amine attached to the aromatic ring. Like other anilines, its chemistry is characterized by the nucleophilicity of the nitrogen lone pair and its activating, ortho, para-directing effect on the ring. chemistrysteps.com However, in this specific molecule, the strong deactivating effect of the para-nitro group significantly diminishes the nucleophilicity of the amine and the electron density of the ring.
Despite this deactivation, the nitrogen lone pair can still participate in reactions.
Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base to form the corresponding amide. This reaction is common for anilines and is often used to protect the amino group or to moderate its activating effect during subsequent reactions like nitration or halogenation. chemistrysteps.com
Alkylation: Further alkylation of the secondary amine is possible but may be challenging due to the reduced nucleophilicity and steric hindrance from the isopropyl group.
Basicity: The N-isopropylamine group is basic and will be protonated in strongly acidic media to form an anilinium ion. The resulting -NH₂(CH(CH₃)₂)⁺ group is a powerful deactivating, meta-directing substituent, which would further inhibit any potential electrophilic substitution. byjus.com
Reactivity and Transformations of this compound: A Scientific Overview
Detailed experimental data on the specific reactivity of the chemical compound This compound is limited in publicly accessible scientific literature. The following sections outline general reactivity profiles and potential transformations based on the functional groups present in the molecule. It is important to note that these are predicted reactivities and would require experimental validation.
Advanced Applications and Future Research Directions in Chemical Science
Strategic Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The utility of 2-fluoro-5-nitro-N-(propan-2-yl)aniline in synthetic chemistry is largely projected from the established applications of its parent compound, 2-fluoro-5-nitroaniline (B1294389). This class of compounds serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. chemimpex.com The presence of three distinct functional groups—amine, fluoro, and nitro—on the aromatic ring allows for regioselective reactions, making it a valuable building block for intricate molecular architectures.
The parent compound, 2-fluoro-5-nitroaniline, is a recognized precursor for the synthesis of various heterocyclic compounds. It is known to be a useful starting material for the production of herbicides based on heterocyclic scaffolds such as tetrahydrophthalimides, hydantoins, and urazoles. google.com The reactivity of the amine group, combined with the activating effects of the nitro group and the specific positioning of the fluorine atom, facilitates cyclization reactions to form these complex structures.
Fluorinated heterocycles are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability and bioavailability. ekb.eg The this compound molecule is a prime candidate for constructing advanced heterocyclic systems. The secondary amine can be incorporated directly into a heterocyclic ring, or the aromatic ring itself can be used as a foundation for building fused ring systems. The diverse reactivity of its functional groups allows for a variety of synthetic strategies to access novel drug scaffolds and other functional organic molecules. ekb.eg
The integration of substituted anilines into polyaromatic hydrocarbon (PAH) architectures is a potential area for future research. While specific examples involving this compound are not yet documented in the literature, the fundamental reactivity of the molecule suggests its suitability for such applications. The aromatic ring can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to be integrated into larger conjugated systems. The electronic properties of PAHs can be fine-tuned by the incorporation of substituents like the fluoro and nitro groups, which could influence the material's optical and electronic characteristics. This remains a promising but underexplored field for this particular compound.
Exploration in Materials Science Research
Substituted nitroanilines are a well-studied class of compounds in materials science, known for their applications in pigments, dyes, and specialty chemicals. chemimpex.commdpi.com The unique combination of electron-donating (amine) and electron-withdrawing (nitro) groups gives rise to interesting optical and electronic properties.
The this compound molecule is an excellent candidate for derivatization to create novel functional materials. The secondary amine provides a reactive site for modification, allowing the attachment of various functional units or polymerization. The nitro group can be reduced to an amine, providing another point for chemical modification and creating diamine monomers suitable for polymerization into high-performance polymers like polyimides or polyamides. The fluorine substituent can enhance the thermal stability, solubility, and processing characteristics of resulting materials. These derivatized molecules could find use as dyes, components in advanced polymers, or as building blocks for other specialty materials. chemimpex.com
Nitroaniline derivatives are known for their significant nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer between the electron-donating amine group and the electron-withdrawing nitro group. Theoretical studies on similar molecules, such as p-nitroaniline, have shown that the electronic absorption spectra and HOMO-LUMO energy gap can be systematically tuned by altering substituents on the aromatic ring. researchgate.net
Computational studies suggest that electron-donating groups tend to cause a redshift (a shift to longer wavelengths) in the absorption spectrum and decrease the energy gap, whereas electron-withdrawing groups typically result in a blueshift (a shift to shorter wavelengths) and an increase in the energy gap. researchgate.net These properties are crucial for applications in optoelectronic devices. The this compound molecule, with its specific substitution pattern, presents an interesting case for theoretical and experimental investigation of its NLO properties.
| Substituent Type on Aniline (B41778) Ring | Effect on Absorption Spectrum | Effect on HOMO-LUMO Energy Gap | Potential for Optoelectronics |
|---|---|---|---|
| Strong Electron-Donor (e.g., -OH, -NH₂) | Redshift | Decrease | High |
| Electron-Withdrawing (e.g., -CN, -CF₃) | Blueshift | Increase | Variable |
This table illustrates the general effects of substituents on the electronic properties of p-nitroaniline derivatives as a model for predicting the behavior of related compounds like this compound. researchgate.net
Catalytic Research Applications
The application of this compound in catalytic research is another area ripe for exploration. While there is currently limited literature on its direct use as a catalyst, its structure suggests potential. The molecule could be used as a ligand for metal catalysts, with the amine and nitro groups serving as potential coordination sites. Modification of the aniline could lead to the development of novel organocatalysts. Further research is needed to investigate these possibilities and to determine if this compound or its derivatives can play a role in advancing catalytic science.
Design and Synthesis of Ligands for Transition Metal Catalysis
There is no available scientific literature detailing the design and synthesis of transition metal ligands derived from this compound. The potential of this compound as a precursor for ligands in transition metal catalysis has not been explored in published research.
Exploration in Organocatalytic Systems
Similarly, the exploration of this compound in the development of organocatalytic systems is not documented in scientific publications. Its potential as a scaffold or catalyst in this field remains an uninvestigated area.
Derivatization for Analytical Probes and Research Labels
Synthesis of Fluorescent Tagging Reagents for Biomolecular Studies
No studies have been found that report the synthesis of fluorescent tagging reagents from this compound for use in biomolecular studies. The fluorescent properties of derivatives of this compound have not been characterized in the literature.
Development of Chromophoric and Sensing Materials for Academic Applications
Information regarding the development of chromophoric and sensing materials using this compound for academic applications is not available. The specific chromophoric properties and potential for this compound to act as a sensor have not been a subject of published research.
In-depth Structure-Reactivity Relationship Studies within the Class of Fluorinated Nitroanilines
While structure-reactivity relationships are a fundamental aspect of chemical science, no in-depth studies focusing specifically on this compound within the broader class of fluorinated nitroanilines have been published. The influence of the N-isopropyl group on the reactivity and electronic properties of the fluoronitroaniline core has not been specifically elucidated.
Emerging Methodologies and Future Research Trajectories for Related Chemical Entities
Given the lack of foundational research on this compound, there are no established emerging methodologies or defined future research trajectories specifically for this compound. Any discussion on this topic would be purely speculative and fall outside the scope of reporting on existing scientific knowledge.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-5-nitro-N-(propan-2-yl)aniline, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with 2-fluoroaniline. Introduce the nitro group at the 5-position via nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C to control regioselectivity and minimize byproducts .
- Step 2 : Alkylate the amino group with isopropyl bromide using NaH or K₂CO₃ as a base in DMF or THF under reflux (60–80°C). Monitor reaction progress via TLC .
- Optimization : Use high-purity reagents and inert atmospheres to prevent oxidation. Adjust solvent polarity to enhance selectivity (e.g., THF for faster alkylation vs. DMF for better solubility) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C5, isopropyl at N). Look for coupling between fluorine and adjacent protons (³J coupling ~8–12 Hz) .
- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1220 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (M+ = 228.2 g/mol) and isotopic patterns from fluorine .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Analysis :
- The nitro group (strong electron-withdrawing meta-director) and fluorine (weak electron-withdrawing ortho/para-director) create a deactivated aromatic ring. NAS is feasible only under harsh conditions (e.g., high-temperature reactions with strong nucleophiles like NH₃ or amines).
- Case Study : In analogs like 2-(trifluoromethyl)aniline, the trifluoromethyl group enhances electrophilicity at the para position, enabling selective NAS. For 2-fluoro-5-nitro derivatives, computational modeling (DFT) predicts similar activation at C4 or C6 .
Q. How can researchers resolve contradictions in observed vs. predicted spectral data for this compound?
- Strategies :
- Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm suggest structural misassignment .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by fluorine coupling. For example, NOESY can confirm spatial proximity between the isopropyl group and fluorine .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. fluoro positioning) .
Q. What role does this compound play in enzyme inhibition studies, and how is its binding mode validated?
- Mechanistic Insights :
- The compound’s nitro group may act as a hydrogen-bond acceptor, while the isopropyl group provides hydrophobic interactions. Test inhibition against cytochrome P450 enzymes via competitive assays (IC₅₀ determination) .
- Validation :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites. Compare with analogs like 3-fluoro-4-isopropylaniline to identify key interactions .
- Kinetic Studies : Perform Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
